2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes, often carried out in batch reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups play a crucial role in the compound’s coloration properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved in its action depend on the specific application, such as binding to metal ions in complexometric titrations or interacting with cellular components in biological staining.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt stands out due to its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and intense coloration. These characteristics make it particularly valuable in applications requiring high-performance dyes and indicators.
Properties
CAS No. |
69178-38-7 |
---|---|
Molecular Formula |
C26H17N6Na3O10S3 |
Molecular Weight |
738.6 g/mol |
IUPAC Name |
trisodium;6-[(2,4-diaminophenyl)diazenyl]-4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H20N6O10S3.3Na/c27-14-5-6-20(18(28)11-14)30-31-21-12-17-13(9-23(21)44(37,38)39)10-24(45(40,41)42)25(26(17)33)32-29-19-7-8-22(43(34,35)36)16-4-2-1-3-15(16)19;;;/h1-12,33H,27-28H2,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChI Key |
PZGBEYOUNKVKNE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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